Product packaging for [1-(2-Methoxyethyl)piperidin-4-yl]methanol(Cat. No.:CAS No. 915919-97-0)

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

Cat. No.: B1417850
CAS No.: 915919-97-0
M. Wt: 173.25 g/mol
InChI Key: PTNHYVCQMCBKIS-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)piperidin-4-yl]methanol (CAS 1488827-21-9) is a piperidine-based chemical building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol, this compound features a hydroxymethyl group and a 2-methoxyethyl side chain on the piperidine ring, offering versatile sites for further chemical modification . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Piperidine derivatives are frequently explored in the design of G Protein-Coupled Receptor (GPCR) agonists and other therapeutic agents. The structure of this compound makes it particularly useful for constructing more complex molecules that act on neurological targets, such as the NLRP3 inflammasome, a key player in inflammatory and neurodegenerative diseases . Researchers utilize this compound to occupy specific hydrophobic spaces in target interactions and to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B1417850 [1-(2-Methoxyethyl)piperidin-4-yl]methanol CAS No. 915919-97-0

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHYVCQMCBKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650842
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-97-0
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach to Piperidine Derivatives

The synthesis of piperidine derivatives often involves the modification of existing piperidine structures through various chemical reactions. For [1-(2-Methoxyethyl)piperidin-4-yl]methanol, a plausible approach would involve the alkylation of a piperidine ring with a 2-methoxyethyl group, followed by the introduction of a hydroxymethyl group.

Related Syntheses

While specific literature on this compound is scarce, related compounds like 1-Methyl-4-piperidinemethanol provide insights into potential synthetic strategies. For instance, the synthesis of 1-Methyl-4-piperidinemethanol involves reducing tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions.

Detailed Synthetic Steps

Given the lack of direct methods, a hypothetical synthesis pathway for this compound could involve the following steps:

  • Preparation of 4-Piperidinemethanol :

    • Start with 4-piperidinecarboxylic acid or its ester.
    • Reduce the carboxyl group to a hydroxymethyl group using LiAlH4 in THF.
  • Alkylation with 2-Methoxyethyl Halide :

    • React the prepared 4-piperidinemethanol with 2-methoxyethyl chloride or bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
  • Purification :

    • Purify the resulting product using column chromatography or recrystallization techniques.

Data and Research Findings

Compound Synthetic Route Yield Conditions
1-Methyl-4-piperidinemethanol LiAlH4 reduction of tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate 88% THF, inert atmosphere
α,α-Diphenyl-4-piperidinemethanol Grignard reaction with phenylmagnesium halide High yield Requires expensive reagents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Methoxyethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Secondary amines, Alcohols

    Substitution: Halides, Amines

Scientific Research Applications

Neurological Disorders

Research indicates that [1-(2-Methoxyethyl)piperidin-4-yl]methanol may have implications in treating neurological disorders. Its piperidine structure is known for modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can potentially aid in the management of conditions like depression and anxiety.

Anticancer Activity

Studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves inducing apoptosis in cancer cells.

Drug Development

The compound is being explored as a lead structure for developing new medications due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Antimicrobial Properties

Recent investigations suggest that this compound exhibits antimicrobial activity against various pathogens. This property is particularly significant in the context of rising antibiotic resistance, positioning the compound as a potential alternative therapeutic agent.

Data Summary Table

Application AreaDescriptionReferences
Neurological DisordersModulation of neurotransmitter systems
Anticancer ActivityInduction of apoptosis in cancer cells
Drug DevelopmentPotential CNS-targeted therapies
Antimicrobial PropertiesActivity against various pathogens

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of piperidine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising anticancer effects with IC50 values indicating effective inhibition of tumor cell growth.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine structure enhanced antimicrobial activity, suggesting avenues for further research into new antimicrobial agents.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Target/Application Molecular Weight (g/mol) Reference
[1-(2-Methoxyethyl)piperidin-4-yl]methanol 1-(2-Methoxyethyl), 4-hydroxymethyl Intermediate for GSK-3β inhibitors Neurodegenerative diseases 173.25
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 1-(4-Fluorobenzyl), 4-(4-fluorophenyl)methanol Antimalarial (IC₅₀: 1.03–2.52 μg/mL; SI: 15–182) Resistant Plasmodium strains ~413.3*
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8) 1-(3,4-Dichlorobenzyl), 4-(4-fluorophenyl)methanol Antimalarial (IC₅₀: 1.03–2.52 μg/mL; SI: 15–182) Resistant Plasmodium strains ~458.3*
(1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol 1-(2-Aminomethylphenyl), 4-hydroxymethyl High dopamine D₂ receptor affinity Neurological disorders ~236.3*
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 1-(4-Methylbenzyl), 3-hydroxymethyl N/A (structural analogue) Synthetic intermediate 219.32
[1-(2-Chlorobenzyl)piperidin-4-yl]methanol 1-(2-Chlorobenzyl), 4-hydroxymethyl Safety data available (H303+H313+H333) Research intermediate ~239.7*

*Estimated based on molecular formulas.

Key Findings and Trends

Antimalarial Activity :

  • Compounds 7 and 8 demonstrated potent activity against drug-resistant Plasmodium falciparum, with lower IC₅₀ values against resistant strains (1.03–2.52 μg/mL) compared to sensitive strains (2.51–4.43 μg/mL) . Their high selectivity indices (SI = 15–182) suggest a favorable therapeutic window.

GSK-3β Inhibition: this compound was coupled with imidazopyridine carboxylates to form inhibitors like compound 13 (IC₅₀: <100 nM for GSK-3β). The 2-methoxyethyl group improved solubility and blood-brain barrier penetration .

Safety Profiles: Chlorinated analogues (e.g., [1-(2-Chlorobenzyl)piperidin-4-yl]methanol) carry warnings for acute toxicity (H303+H313+H333), necessitating stringent handling protocols .

Biological Activity

[1-(2-Methoxyethyl)piperidin-4-yl]methanol is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. The methanol and methoxyethyl substituents contribute to its solubility and interaction with various biological targets.

Research indicates that compounds containing piperidine moieties often interact with neurotransmitter receptors and enzymes, influencing various physiological processes. For instance, studies have shown that piperidine derivatives can modulate the activity of receptors such as the histamine H4 receptor, which is implicated in immune response regulation and inflammatory processes .

Anticancer Properties

Piperidine derivatives, including this compound, have been evaluated for their anticancer potential. A study highlighted that piperidine compounds can activate apoptosis pathways in cancer cells, specifically through the modulation of signaling pathways like NF-κB and PI3K/Akt . This suggests that this compound may also exhibit similar properties, warranting further investigation.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives have been linked to antidepressant and anxiolytic activities by interacting with serotonin and dopamine receptors . This aspect could be crucial for developing treatments for mood disorders.

Study 1: Anticancer Activity

A recent study explored the effects of various piperidine derivatives on breast cancer cell lines. The results indicated that these compounds induced significant apoptosis through mitochondrial pathways, suggesting that this compound could be explored further in cancer therapy .

Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory properties of piperidine compounds. The findings revealed that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating a potential application in treating inflammatory diseases .

Table 1: Biological Activities of Piperidine Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
PiperineAnticancer25
PiperidineAnti-inflammatory30
PiperazineNeuropharmacological15

Q & A

Basic: What are the recommended synthetic routes for [1-(2-Methoxyethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves functionalization of a piperidine core. A common approach includes:

  • Step 1: Alkylation of piperidin-4-ylmethanol with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Step 2: Reduction of intermediates (e.g., esters or ketones) using agents like DIBAL-H or LiAlH₄ in THF at controlled temperatures (−10°C to RT) to preserve stereochemistry .
    Optimization Tips:
  • Use anhydrous conditions to prevent hydrolysis of the methoxyethyl group.
  • Monitor reaction progress via TLC (e.g., methanol:DCM 4:6) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Key signals include:
    • Piperidine protons (δ 2.5–3.5 ppm, multiplet).
    • Methoxyethyl group (δ 3.3–3.5 ppm for OCH₂CH₂OCH₃).
    • Methanol hydroxyl (δ 1.5–2.0 ppm, broad after D₂O exchange) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., methanol OH interactions with piperidine nitrogen) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications of this compound for enhanced biological activity?

Answer:

  • Modify Substituents:
    • Replace the methoxyethyl group with bulkier alkoxy chains (e.g., ethoxyethyl) to alter lipophilicity and receptor binding .
    • Introduce electron-withdrawing groups (e.g., CF₃) on the piperidine ring to modulate metabolic stability .
  • Pharmacophore Mapping: Use molecular docking to assess interactions with targets (e.g., serotonin or dopamine receptors) .
  • In Vivo Validation: Test analogues in animal models for pharmacokinetic parameters (e.g., half-life, brain penetration) .

Advanced: How can researchers resolve contradictions in solubility and reactivity data reported for this compound?

Answer:

  • Solubility Discrepancies:
    • Conflicting reports may arise from polymorphic forms or solvent impurities. Use standardized solvents (HPLC-grade) and DSC/TGA to assess crystallinity .
    • For low solubility in aqueous buffers, employ co-solvents (e.g., DMSO ≤1%) or formulate as hydrochloride salts .
  • Reactivity Issues:
    • The methanol group may undergo oxidation; stabilize with antioxidants (e.g., BHT) during storage .
    • Verify purity via HPLC (C18 column, acetonitrile:water with 0.1% TFA) to rule out degradation products .

Advanced: What experimental designs are recommended for evaluating the biological activity of this compound in neurological targets?

Answer:

  • In Vitro Assays:
    • Radioligand binding assays (e.g., 5-HT₄ or σ receptors) using brain homogenates .
    • Functional assays (cAMP accumulation or calcium flux) in transfected HEK293 cells .
  • In Vivo Models:
    • Rodent behavioral tests (e.g., forced swim test for antidepressant activity) .
    • Microdialysis to measure neurotransmitter levels (e.g., serotonin) in the prefrontal cortex .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., THF, DCM) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers investigate the metabolic fate of this compound in preclinical models?

Answer:

  • Metabolite Identification:
    • Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces.
    • Analyze via LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
  • Enzyme Inhibition Studies:
    • Use human liver microsomes to assess CYP450 isoform involvement (e.g., CYP3A4/2D6) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Methoxyethyl)piperidin-4-yl]methanol
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[1-(2-Methoxyethyl)piperidin-4-yl]methanol

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